molecular formula C13H14N2O2 B8023744 7-Benzyl-4,7-diazaspiro[2.5]octane-5,8-dione CAS No. 1222106-43-5

7-Benzyl-4,7-diazaspiro[2.5]octane-5,8-dione

Cat. No.: B8023744
CAS No.: 1222106-43-5
M. Wt: 230.26 g/mol
InChI Key: UWFQDZIBAQLYIZ-UHFFFAOYSA-N
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Description

7-Benzyl-4,7-diazaspiro[2.5]octane-5,8-dione is a chemical compound with the formula C13H14N2O2 . It is used as a research compound .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: O=C(CN(CC1=CC=CC=C1)C2=O)NC32CC3 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 202.3 . Its physical form is liquid . More specific physical and chemical properties such as density, boiling point, and melting point are not provided in the available resources .

Scientific Research Applications

  • Synthesis of Derivatives and Isomers

    The compound has been utilized in the synthesis of various derivatives and isomers. For example, Brabander and Wright (1965) reported the synthesis of tert-aminoalkoxy and tert-aminoalkyl derivatives of a similar compound, 6,7-diazaspiro[3.4]octane-5,8-dione (Brabander & Wright, 1965).

  • Corrosion Inhibition

    Certain spirocyclopropane derivatives, including those related to 7-Benzyl-4,7-diazaspiro[2.5]octane-5,8-dione, have been studied for their corrosion inhibition properties, particularly in protecting mild steel in acidic environments. Chafiq et al. (2020) conducted studies demonstrating the effectiveness of these compounds in corrosion inhibition (Chafiq et al., 2020).

  • Potential Anxiolytic Activity

    Kossakowski et al. (1998) synthesized derivatives of 7,8-benzo-1,3-diazaspiro[4.5]decane-2,4-dione, showing potential anxiolytic activity (Kossakowski et al., 1998).

  • Anticonvulsant Agent Research

    Lazić et al. (2017) explored the structure-property relationship of 3-(4-substituted benzyl)-1,3-diazaspiro[4.4]nonane-2,4-diones, aiming to develop potential anticonvulsant agents (Lazić et al., 2017).

  • Anti-Tumor and Anti-Angiogenic Activity

    Research by Basappa et al. (2009) focused on new azaspiro bicyclic hydantoin derivatives, evaluating their anti-tumor and anti-angiogenic activities (Basappa et al., 2009).

  • Synthesis of Spirolactams

    Martín and Bermejo (1995) achieved the synthesis of 6-benzyl-3-methyl-3-en-1,6-diazaspiro[4.5]decane-2,7-dione, illustrating the potential of these compounds in the synthesis of complex molecular structures (Martín & Bermejo, 1995).

  • Synthesis of Bicyclomycin

    Hoare and Yates (1982) utilized a derivative of this compound in their approaches to synthesizing bicyclomycin, an antibiotic (Hoare & Yates, 1982).

  • Molecular and Crystal Structure Studies

    Studies such as those by Simić et al. (2021) have focused on understanding the molecular and crystal structures of related spirohydantoin derivatives (Simić et al., 2021).

Mechanism of Action

The mechanism of action of 7-Benzyl-4,7-diazaspiro[2.5]octane-5,8-dione is not specified in the available resources. As it is used as a research compound , its mechanism of action may depend on the specific context of the research.

Safety and Hazards

The safety information available indicates that 7-Benzyl-4,7-diazaspiro[2.5]octane-5,8-dione may be harmful. The hazard statements include H302, H312, H315, H319, H332, H335 . Precautionary measures include P280, P305+P351+P338 .

Future Directions

The future directions of research involving 7-Benzyl-4,7-diazaspiro[2.5]octane-5,8-dione are not specified in the available resources. As a research compound , its use may be determined by the specific goals and needs of future research projects.

Properties

IUPAC Name

7-benzyl-4,7-diazaspiro[2.5]octane-5,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c16-11-9-15(8-10-4-2-1-3-5-10)12(17)13(14-11)6-7-13/h1-5H,6-9H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWFQDZIBAQLYIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C(=O)N(CC(=O)N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201220708
Record name 7-(Phenylmethyl)-4,7-diazaspiro[2.5]octane-5,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201220708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1222106-43-5
Record name 7-(Phenylmethyl)-4,7-diazaspiro[2.5]octane-5,8-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1222106-43-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(Phenylmethyl)-4,7-diazaspiro[2.5]octane-5,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201220708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-benzyl-4,7-diazaspiro[2.5]octane-5,8-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.246.211
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

5% Palladium carbon (3.6 g) was added to an ethanol (700 ml) solution of the compound (35.5 g, 86.5 mmol) obtained in Step 1 above and contact reduction was performed for 2 hours in a hydrogen atmosphere. The catalyst was filtrated through celite, the filtrate was concentrated under reduced pressure, and the resulting residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=1:1) to give the title compound (20 g, 100%) as a colorless solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
compound
Quantity
35.5 g
Type
reactant
Reaction Step Two
Name
Palladium carbon
Quantity
3.6 g
Type
catalyst
Reaction Step Two
Quantity
700 mL
Type
solvent
Reaction Step Two
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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